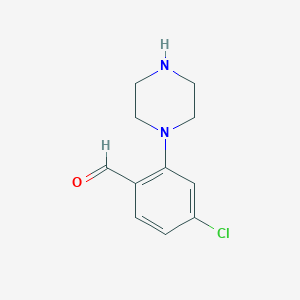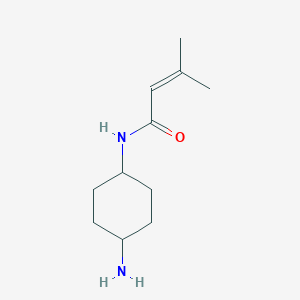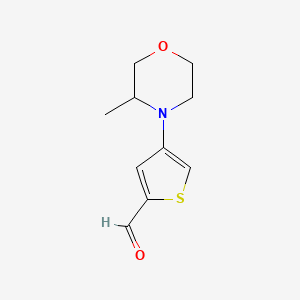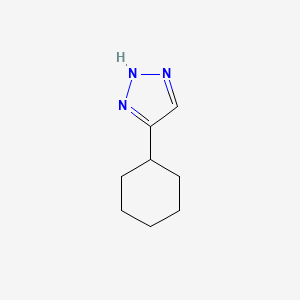
4-Cyclohexyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with a cyclohexyl group. Triazoles are known for their broad range of applications in pharmaceuticals, agrochemicals, and material sciences due to their unique chemical properties . The cyclohexyl group adds to the compound’s stability and lipophilicity, making it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1H-1,2,3-triazole typically involves “Click” chemistry, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its high yield and specificity . The reaction involves the cycloaddition of cyclohexyl azide with an alkyne under mild conditions, often in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often facilitated by bases like sodium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of partially or fully hydrogenated triazole derivatives.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Investigated for its potential anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of corrosion inhibitors, dyes, and photostabilizers.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the triazole ring and the enzyme’s active site residues .
Comparación Con Compuestos Similares
1H-1,2,3-Triazole: The parent compound without the cyclohexyl group.
4-Phenyl-1H-1,2,3-triazole: A similar compound with a phenyl group instead of a cyclohexyl group.
1H-1,2,4-Triazole: An isomer with different nitrogen positioning in the ring.
Uniqueness: 4-Cyclohexyl-1H-1,2,3-triazole is unique due to its enhanced lipophilicity and stability conferred by the cyclohexyl group. This makes it more suitable for applications requiring membrane permeability and resistance to metabolic degradation .
Propiedades
Fórmula molecular |
C8H13N3 |
|---|---|
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
4-cyclohexyl-2H-triazole |
InChI |
InChI=1S/C8H13N3/c1-2-4-7(5-3-1)8-6-9-11-10-8/h6-7H,1-5H2,(H,9,10,11) |
Clave InChI |
IDUCEXCVQDPRCM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


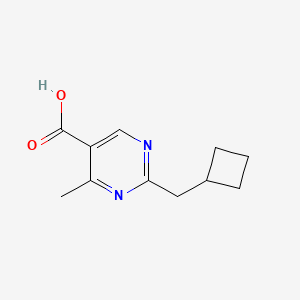
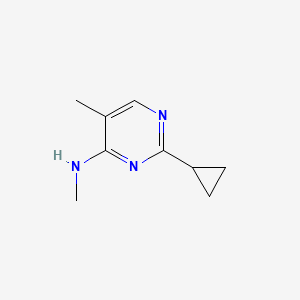
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
![2-(2-Aminoethyl)-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B13179009.png)
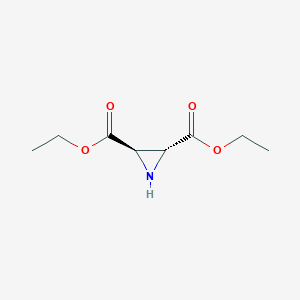
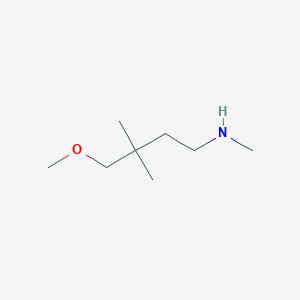
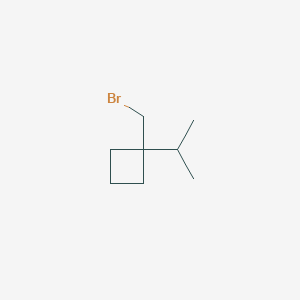
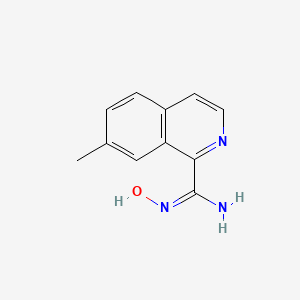

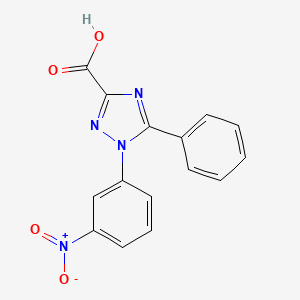
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
